Pac-1

描述

促半胱天冬酶活化化合物 1 是一种合成的化学化合物,能选择性地诱导癌细胞凋亡。 它是在伊利诺伊大学香槟分校保罗·赫根罗瑟教授的实验室中发现的,该实验室在筛选许多具有抗肿瘤潜力的化学物质的过程中发现了它 。 促半胱天冬酶活化化合物 1 于 2016 年被 FDA 授予孤儿药资格 .

准备方法

促半胱天冬酶活化化合物 1 可以通过一系列化学反应合成。 合成路线涉及 4-苄基哌嗪与 2-羟基-3-丙烯基苯甲醛的反应,形成中间体,然后与乙酰胺反应生成最终产物 。 工业生产方法可能涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度 .

化学反应分析

促半胱天冬酶活化化合物 1 经历几种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常用试剂包括氧化剂,如高锰酸钾或过氧化氢。

还原: 该反应涉及添加氢气或去除氧气。常用试剂包括还原剂,如硼氢化钠或氢化铝锂。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常用试剂包括卤素或亲核试剂,如氢氧根离子。

科学研究应用

促半胱天冬酶活化化合物 1 具有广泛的科学研究应用,包括:

作用机制

促半胱天冬酶活化化合物 1 通过螯合锌来激活促半胱天冬酶-3,从而解除锌介导的抑制。这使得促半胱天冬酶-3 成为一种活性酶,它可以进一步切割另一个促半胱天冬酶-3 分子以激活半胱天冬酶-3。半胱天冬酶-3 可以进一步激活细胞中其他促半胱天冬酶-3 分子,导致半胱天冬酶-3 浓度呈指数级增长。 此过程导致癌细胞快速诱导凋亡 .

相似化合物的比较

促半胱天冬酶活化化合物 1 在选择性激活促半胱天冬酶-3 和诱导癌细胞凋亡方面的能力是独一无二的。类似的化合物包括:

B-PAC-1: 促半胱天冬酶活化化合物 1 的衍生物,具有类似的抗癌活性.

PAC-2: 另一种促半胱天冬酶活化化合物,具有不同的化学结构但作用机制相似.

生物活性

Procaspase-3-activating compound 1 (PAC-1) is a synthetic compound that plays a significant role in inducing apoptosis, particularly in cancer cells. Discovered in the early 2000s by researchers at the University of Illinois, this compound functions by activating procaspase-3, a precursor to the active caspase-3 enzyme, which is crucial for the apoptotic process. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Zinc Chelation and Procaspase-3 Activation

This compound operates primarily through the chelation of zinc ions that inhibit procaspase-3. In its inactive form, procaspase-3 is bound by labile zinc, preventing its activation. This compound competes for these zinc ions, thereby relieving the inhibition and allowing procaspase-3 to activate into caspase-3, which initiates apoptosis in cancer cells .

The chemical structure of this compound features an ortho-hydroxy-N-acylhydrazone moiety essential for its zinc-chelating ability. This structural motif is critical for its biological activity and has been the focus of numerous derivative studies aimed at enhancing potency and pharmacokinetics .

Additional Mechanisms

Recent findings indicate that this compound also stabilizes hypoxia-inducible factor 1α (HIF1α) by blocking its hydroxylation. This stabilization leads to the upregulation of HIF1α target genes involved in cellular responses to hypoxia and DNA damage . Additionally, this compound has been shown to induce G1/S cell cycle arrest and inhibit DNA synthesis in treated cells .

In Vitro Studies

This compound has demonstrated significant efficacy in various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through its mechanism of action involving procaspase-3 activation . The compound has also been tested across multiple cancer types, including neuroendocrine tumors and sarcomas, showcasing its broad applicability as an anti-cancer agent.

Animal Models

In preclinical studies using murine xenograft models, this compound exhibited notable anti-tumor activity when administered orally or via subcutaneous implantation as a cholesterol pellet. These studies confirmed that this compound could effectively reduce tumor size and inhibit growth without significant toxicity at therapeutic doses .

Clinical Trials

The first Phase I clinical trial for this compound commenced in March 2015, targeting patients with advanced cancers. Results indicated that this compound could stall tumor growth in neuroendocrine cancers and reduce tumor size in some cases, with only minor side effects reported . The trial's findings have sparked interest in further investigations into this compound's potential as a treatment option for various malignancies.

Case Study 1: Neuroendocrine Tumors

In a recent clinical trial involving five patients with end-stage neuroendocrine cancers, this compound treatment led to tumor stabilization and size reduction in two patients. The trial highlighted the compound's potential effectiveness against difficult-to-treat cancers while maintaining a favorable safety profile .

Case Study 2: Breast Cancer

A study investigating this compound's effects on breast cancer cell lines revealed that the compound induced significant apoptotic cell death through procaspase-3 activation. The research emphasized the importance of zinc chelation as a therapeutic target in breast cancer treatment strategies .

Summary of Research Findings

属性

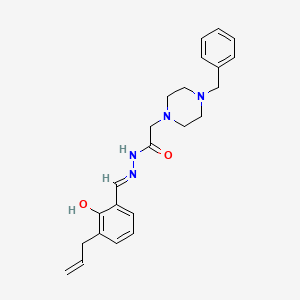

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNRVGJCPCNMKT-LFVJCYFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897425 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315183-21-2 | |

| Record name | PAC-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAC-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAC-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAC-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。